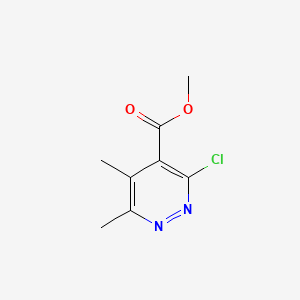![molecular formula C10H19N3O2 B6610682 tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate CAS No. 2866317-79-3](/img/structure/B6610682.png)
tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate: is an organic compound that has garnered interest in various scientific fields due to its unique structure and reactivity. This compound features a diazirine ring, which is known for its photo-reactivity, making it valuable in photochemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate typically involves the reaction of diazirine-containing intermediates with tert-butyl carbamate. The reaction conditions often require the use of organic solvents and controlled temperatures to ensure the stability of the diazirine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate undergoes various chemical reactions, including:
Photolysis: The diazirine ring can be activated by UV light, leading to the formation of reactive carbene intermediates.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the diazirine ring or the carbamate group is replaced by other functional groups.
Common Reagents and Conditions:
Photolysis: UV light sources are commonly used to induce photolysis.
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, alcohols) and appropriate solvents are used under controlled temperatures.
Major Products Formed:
Photolysis: Reactive carbene intermediates that can further react with surrounding molecules.
Substitution Reactions: Substituted products where the original functional groups are replaced by new ones.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate is used in photochemical studies to generate reactive intermediates for various synthetic applications.
Biology: The compound is employed in biological research for photoaffinity labeling, a technique used to study protein-ligand interactions by covalently attaching a photoreactive probe to a target protein upon UV irradiation.
Medicine: In medicinal chemistry, this compound is explored for its potential in drug development, particularly in designing photoactivatable drugs that can be activated at specific sites within the body.
Industry: In industrial applications, this compound is used in the development of advanced materials and coatings that require precise control over chemical reactivity.
Wirkmechanismus
The primary mechanism of action for tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate involves the generation of reactive carbene intermediates upon UV irradiation. These intermediates can insert into various chemical bonds, leading to the formation of covalent linkages with target molecules. This property is particularly useful in photoaffinity labeling, where the compound covalently attaches to target proteins, allowing for the study of protein-ligand interactions.
Vergleich Mit ähnlichen Verbindungen
tert-butyl carbamate: A simpler compound without the diazirine ring, used in various synthetic applications.
N-Boc-ethanolamine: Contains a similar tert-butyl carbamate group but lacks the diazirine ring.
tert-butyl N-[4-(3H-diazirin-3-yl)methyl]carbamate: A closely related compound with a different substitution pattern on the diazirine ring.
Uniqueness: tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate is unique due to the presence of the diazirine ring, which imparts photo-reactivity. This makes it particularly valuable in applications requiring precise control over chemical reactivity through light activation.
Eigenschaften
IUPAC Name |
tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c1-10(2,3)15-9(14)11-7-5-4-6-8-12-13-8/h8H,4-7H2,1-3H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJSZJVEHAMOIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC1N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
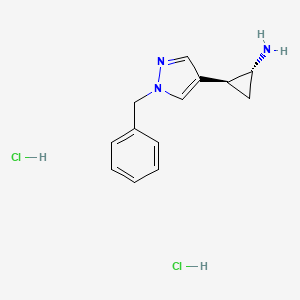
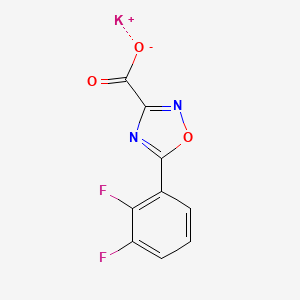
![methyl 1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B6610616.png)
![1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B6610617.png)
![rac-(2R,4R)-2-ethyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid, cis](/img/structure/B6610619.png)
![lithium(1+) 5-[2-(tert-butoxy)-2-oxoethoxy]pyrimidine-2-carboxylate](/img/structure/B6610626.png)
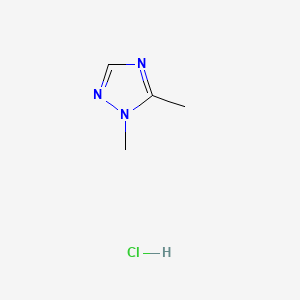

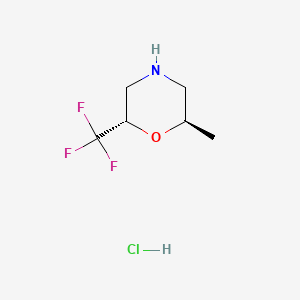
![methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B6610654.png)
